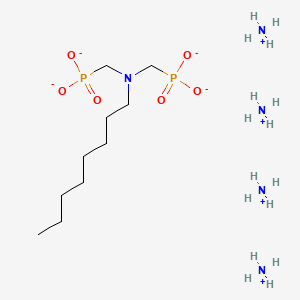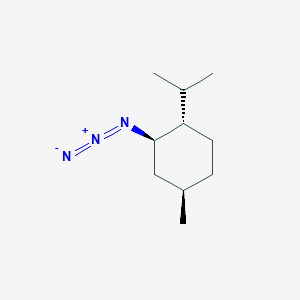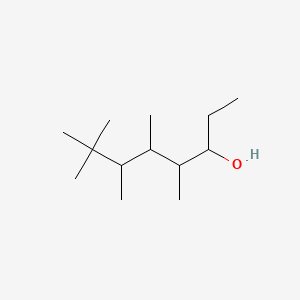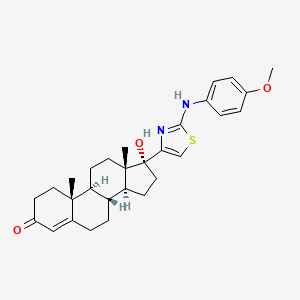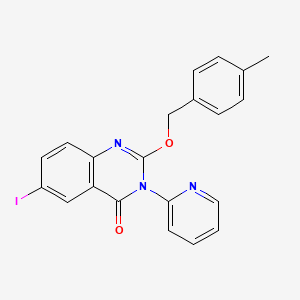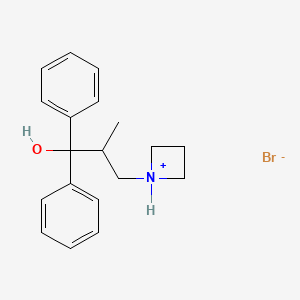
1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol hydrobromide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenyl group, a methyl group, and an azetidinyl group attached to a propanol backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azetidinyl ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the diphenyl group: This step often involves the use of Grignard reagents or other organometallic compounds to attach the diphenyl group to the azetidinyl ring.
Addition of the methyl group: This can be done through alkylation reactions using methylating agents.
Formation of the propanol backbone: This involves the reduction of intermediate compounds to form the final propanol structure.
Conversion to hydrobromide salt: The final compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol
- 1,1-Diphenyl-2-methyl-3-(1-pyrrolidinyl)propanol
- 1,1-Diphenyl-2-methyl-3-(1-piperidinyl)propanol
Uniqueness
1,1-Diphenyl-2-methyl-3-(1-azetidinyl)propanol hydrobromide stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
77967-28-3 |
|---|---|
Fórmula molecular |
C19H24BrNO |
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
3-(azetidin-1-ium-1-yl)-2-methyl-1,1-diphenylpropan-1-ol;bromide |
InChI |
InChI=1S/C19H23NO.BrH/c1-16(15-20-13-8-14-20)19(21,17-9-4-2-5-10-17)18-11-6-3-7-12-18;/h2-7,9-12,16,21H,8,13-15H2,1H3;1H |
Clave InChI |
VFEOHTSHTMOPEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C[NH+]1CCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


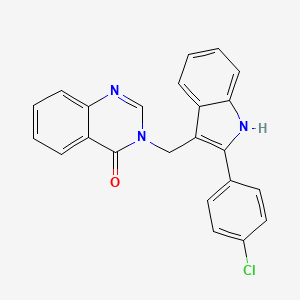
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)

![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)
